![molecular formula C8H13F6NO B14247464 2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 507469-52-5](/img/structure/B14247464.png)
2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound with the molecular formula C8H13F6NO It is known for its unique structure, which includes a tert-butylamino group and six fluorine atoms attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of tert-butylamine with hexafluoroacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexafluoroacetone+tert-Butylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoroacetone derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The compound may act on beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This, in turn, activates protein kinase A, resulting in various downstream effects, including relaxation of smooth muscle cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butylamino)ethyl methacrylate: Shares the tert-butylamino group but differs in the rest of the structure.
2-(tert-Butylamino)-1-(2-chlorophenyl)ethanol: Similar in having a tert-butylamino group but with a different aromatic component.
Uniqueness
2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to its high fluorine content, which imparts distinctive chemical and physical properties. The presence of six fluorine atoms makes it highly resistant to metabolic degradation and provides unique reactivity compared to other similar compounds .
Propiedades
Número CAS |
507469-52-5 |
|---|---|
Fórmula molecular |
C8H13F6NO |
Peso molecular |
253.19 g/mol |
Nombre IUPAC |
2-[(tert-butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C8H13F6NO/c1-5(2,3)15-4-6(16,7(9,10)11)8(12,13)14/h15-16H,4H2,1-3H3 |
Clave InChI |
ZQCLZGSTPWUYNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


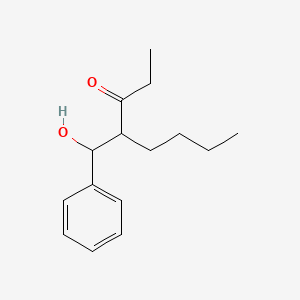


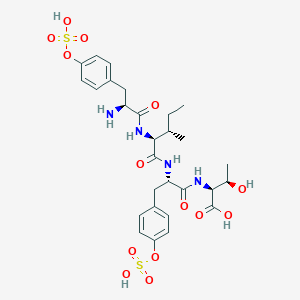
![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
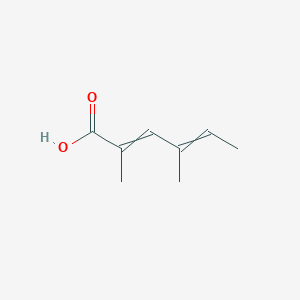
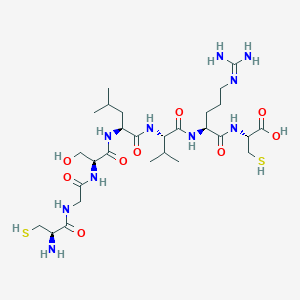
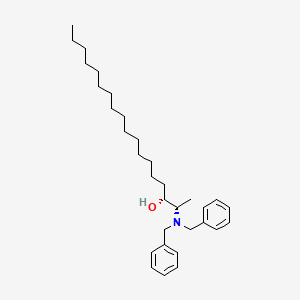
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
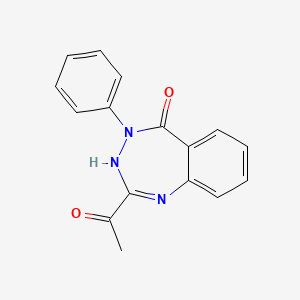
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
